molecular formula C16H18N2O4S2 B5001837 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide

Cat. No. B5001837
M. Wt: 366.5 g/mol
InChI Key: NSRJJZVBKOGECN-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as MNTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNTS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide is not fully understood, but it has been proposed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, as it inhibits the activity of enzymes involved in the production of inflammatory mediators. This compound has also been shown to have analgesic effects, as it inhibits the activity of enzymes involved in the production of pain mediators.

Advantages and Limitations for Lab Experiments

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its selective binding to cancer cells and its ability to induce apoptosis in cancer cells. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide. One direction is to further investigate its mechanism of action and its potential use as a diagnostic tool for cancer. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the potential advantages and limitations of this compound for lab experiments.

Synthesis Methods

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide has been synthesized through various methods, including the reaction of 4-methyl-N-(2-chloroethyl)-3-nitrobenzenesulfonamide with 4-methylphenylthiol in the presence of a base, such as potassium carbonate. The reaction results in the formation of this compound as a yellow solid with a melting point of 166-168°C. Other methods of synthesis include the reaction of 4-methyl-N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide with 4-methylphenylthiol in the presence of a base or the reaction of 4-methyl-N-(2-bromoethyl)-3-nitrobenzenesulfonamide with 4-methylphenylthiol in the presence of a palladium catalyst.

Scientific Research Applications

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and not normal cells.

properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-12-3-6-14(7-4-12)23-10-9-17-24(21,22)15-8-5-13(2)16(11-15)18(19)20/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJJZVBKOGECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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